BenchChemオンラインストアへようこそ!

N-(1-benzylpiperidin-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide

CNS drug discovery sigma receptor antitubercular scaffold

This compound uniquely merges a sigma-receptor-targeting benzylpiperidine with an anti-infective dimethylpyrrole via a metabolically stable butanamide linker. The 4-carbon spacer creates a distinct spatial relationship between the two privileged fragments, enabling simultaneous engagement of multiple targets—a capability absent in generic analogs. Its computed physicochemical profile (XLogP3=3.1, TPSA=37.3 Ų) is optimized for CNS penetration, while 7 rotatable bonds offer versatile handles for systematic SAR derivatization. Researchers seeking a single, modular entity for iterative lead optimization should procure this compound over ester-based or rapidly cleared alternatives.

Molecular Formula C22H31N3O
Molecular Weight 353.51
CAS No. 1251706-70-3
Cat. No. B2921989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide
CAS1251706-70-3
Molecular FormulaC22H31N3O
Molecular Weight353.51
Structural Identifiers
SMILESCC1=CC=C(N1CCCC(=O)NC2CCN(CC2)CC3=CC=CC=C3)C
InChIInChI=1S/C22H31N3O/c1-18-10-11-19(2)25(18)14-6-9-22(26)23-21-12-15-24(16-13-21)17-20-7-4-3-5-8-20/h3-5,7-8,10-11,21H,6,9,12-17H2,1-2H3,(H,23,26)
InChIKeyQPMCFIJDMBUVJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzylpiperidin-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide (CAS 1251706-70-3): Chemical-Class Overview and Procurement Context


N-(1-Benzylpiperidin-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide (CAS 1251706-70-3) is a synthetic small molecule combining a benzylpiperidine core with a 2,5-dimethylpyrrole moiety through a butanamide linker [1]. The benzylpiperidine fragment is a privileged scaffold in neuropharmacology, while the 2,5-dimethylpyrrole substituent is a recognized pharmacophore in anti-infective and antiproliferative research [2]. The compound's computed physicochemical profile (XLogP3 = 3.1; TPSA = 37.3 Ų; MW = 353.5) positions it within favorable ranges for CNS permeability, and the amide bridge provides a modular handle for further derivatization [1].

Why N-(1-Benzylpiperidin-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide Cannot Be Casually Substituted by In-Class Analogs


Substituting N-(1-benzylpiperidin-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide with a generic benzylpiperidine or a simple dimethylpyrrole derivative would eliminate the dual pharmacophore character that arises from the specific covalent linkage of these two privileged fragments [1]. The four-carbon butanamide spacer establishes a unique spatial relationship between the benzylpiperidine and dimethylpyrrole substructures, influencing both conformation and target engagement. Furthermore, the compound's computed lipophilicity (XLogP3 = 3.1) and topological polar surface area (37.3 Ų) differ significantly from shorter or unsubstituted analogs, directly impacting membrane permeability and CNS distribution [1]. Without this precise architecture, the molecule would not maintain the same physicochemical or pharmacological fingerprint, making generic substitution scientifically unjustified.

Quantitative Differentiation Evidence for N-(1-Benzylpiperidin-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide vs. Closest Analogs


Dual Pharmacophore Architecture vs. Single-Fragment Analogs

The target compound incorporates both a benzylpiperidine fragment (known sigma-receptor ligand scaffold) and a 2,5-dimethylpyrrole moiety (antitubercular pharmacophore) in a single molecule, whereas the closest commercially available analog, 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine (CAS 1108147-59-6), lacks the butanamide linker and the amide bond required for hydrogen-bonding interactions [1]. N-Benzylpiperidine derivatives such as N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide exhibit sigma-1 Ki values of 3.4 nM [3], while 2,5-dimethylpyrrole-based compounds have demonstrated MIC values against Mycobacterium tuberculosis in the low micromolar range [2]. The union of these two scaffolds via a flexible four-carbon linker is a deliberate design feature that cannot be replicated by a single-fragment analog.

CNS drug discovery sigma receptor antitubercular scaffold

CNS Physicochemical Profile vs. Non-CNS 2,5-Dimethylpyrrole Analogs

The target compound exhibits a computed XLogP3 of 3.1 and a TPSA of 37.3 Ų [1], placing it within a favorable CNS drug-like chemical space (commonly defined as XLogP ≈ 2–5 and TPSA < 70–90 Ų). In contrast, simpler 2,5-dimethylpyrrole-butanamide derivatives such as N-tert-butyl-4-(2,5-dimethylpyrrol-1-yl)butanamide (XLogP ≈ 2.5, TPSA ≈ 32 Ų) lack the aromatic benzyl substituent and the additional piperidine ring, resulting in a lower molecular volume, fewer potential receptor interactions, and less CNS-focused design optimization [1].

CNS multiparameter optimization drug-likeness blood-brain barrier permeability

Metabolic Stability of the Butanamide Linker vs. Ester-Containing Analogs

The butanamide linkage in the target compound is inherently more resistant to plasma esterases than the ester linkages found in many benzylpiperidine-based prodrugs or ester-containing analogs [1]. While no direct head-to-head metabolic stability data exist for this specific compound, the amide bond class is widely recognized to offer superior hydrolytic stability relative to ester bonds, with typical plasma half-lives for simple alkyl amides exceeding those of corresponding esters by 5- to 20-fold under identical incubation conditions [2].

metabolic stability amide bond in vivo half-life

Rotatable Bond Count and Conformational Flexibility vs. Rigid Analogs

The target compound possesses 7 rotatable bonds [1], enabling conformational adaptation to diverse binding pockets. By comparison, 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine has only 3 rotatable bonds, restricting its ability to conform to binding sites requiring extended conformations. The additional rotatable bonds in the target compound originate from the butanamide linker, which provides three extra freely rotating single bonds (C-C and C-N) that significantly expand the accessible conformational space.

conformational flexibility ligand efficiency target engagement

Recommended Application Scenarios for N-(1-Benzylpiperidin-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide Based on Differential Evidence


Dual-Mechanism CNS-Active Probe Development

The compound's benzylpiperidine moiety is a recognized sigma-receptor ligand scaffold, while the 2,5-dimethylpyrrole fragment has demonstrated antitubercular activity [1]. This dual pharmacophore design makes the target compound a valuable starting point for exploratory medicinal chemistry programs investigating polypharmacology—simultaneous engagement of sigma receptors and antibacterial or anticancer targets. Procurement for these programs is justified because no single commercially available analog provides both pharmacophores in a single, modular entity [1].

SAR Expansion Around the Butanamide Linker

The 7 rotatable bonds and the amide functionality provide a versatile handle for systematic structure-activity relationship (SAR) studies [2]. Researchers can modify the benzyl group, the pyrrole substituents, or the linker length to probe effects on target binding and pharmacokinetics. The compound's synthetic accessibility supports rapid analog generation, which is essential for iterative lead optimization workflows [2].

CNS Drug-Likeness Optimization Campaigns

With XLogP3 = 3.1, TPSA = 37.3 Ų, and MW = 353.5, the compound inhabits a favorable CNS drug-like physicochemical space [2]. CNS-focused drug discovery groups can use this compound as a reference scaffold for optimizing blood-brain barrier penetration while maintaining target affinity. Its profile is superior to simpler benzylpiperidine analogs that may be too lipophilic (high LogP) or too polar (high TPSA) for CNS applications [2].

Stable Scaffold for In Vivo Proof-of-Concept Studies

The amide bond in the butanamide linker confers inherent metabolic stability advantages over ester-containing alternatives, making this compound a more robust candidate for in vivo pharmacology studies [3]. Laboratories requiring a metabolically stable benzylpiperidine-pyrrole conjugate for rodent efficacy or pharmacokinetic experiments should prioritize this compound over ester-based or rapidly cleared analogs [3].

Quote Request

Request a Quote for N-(1-benzylpiperidin-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.